

Application Notes and Protocols for In Vivo Delivery of CPTH6 Hydrobromide

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Compound of Interest

Compound Name: *CPTH6 hydrobromide*

Cat. No.: *B2468327*

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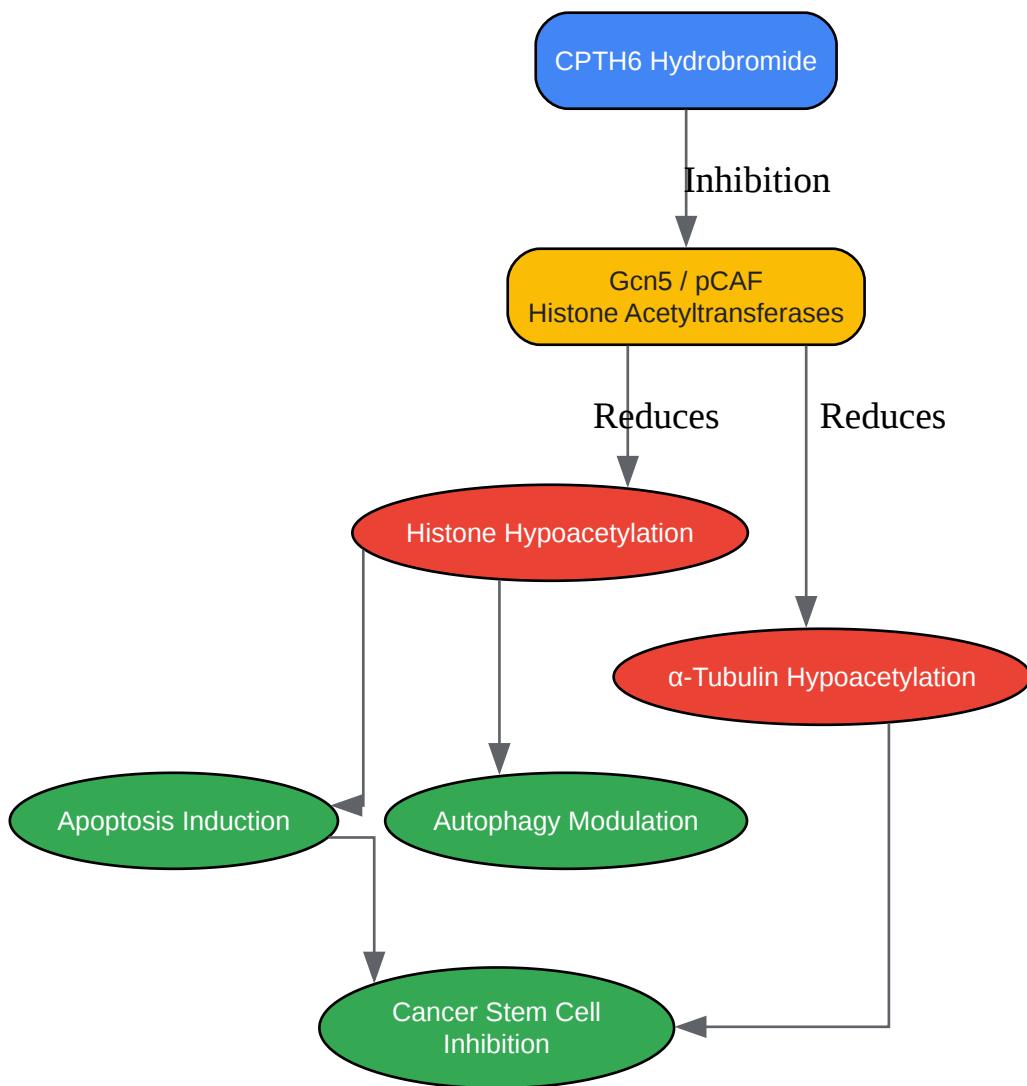
For Researchers, Scientists, and Drug Development Professionals

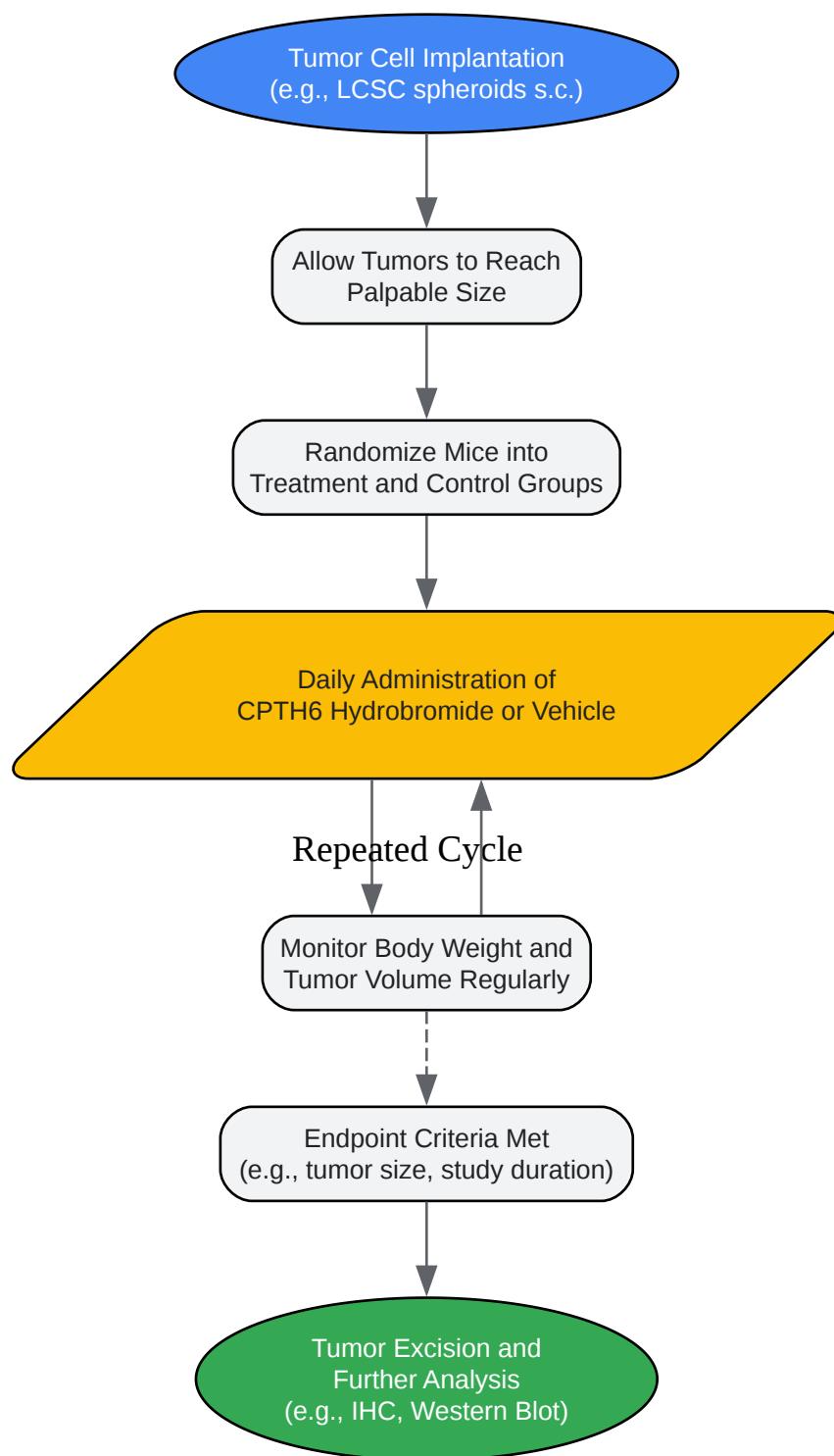
Introduction

CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a potent and specific inhibitor of the histone acetyltransferases (HATs) Gcn5 and pCAF.^{[1][2][3]} By inhibiting these key epigenetic modulators, CPTH6 has demonstrated significant anti-neoplastic activity, particularly against cancer stem cells (CSCs).^{[1][4][5]} It has been shown to induce apoptosis, modulate autophagy, and inhibit tubulin acetylation, making it a promising candidate for cancer therapy.^{[1][2][6]} These application notes provide a comprehensive overview of the in vivo delivery methods for **CPTH6 hydrobromide** based on available preclinical data, offering detailed protocols and quantitative data to guide further research and development.

Mechanism of Action

CPTH6 exerts its anti-tumor effects primarily through the inhibition of Gcn5 and pCAF HATs.^{[1][2][3]} This inhibition leads to a reduction in the acetylation of both histone and non-histone proteins, such as α -tubulin.^{[1][2][6]} The downstream consequences of this action include the induction of the mitochondrial apoptotic pathway, characterized by the release of cytochrome c, and the modulation of the autophagic flux.^{[1][6]} In the context of cancer stem cells, CPTH6 has been shown to preferentially target this subpopulation, leading to a reduction in stemness markers and inhibiting their self-renewal capacity.^{[1][4]}





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